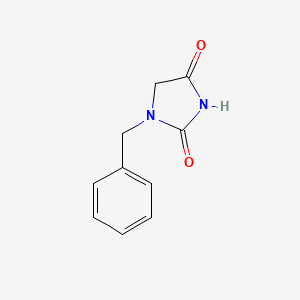

1-Benzylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUNTPRQTFDQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875882 | |

| Record name | N-benzyl-2,4-Imidazolidione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6777-05-5 | |

| Record name | 1-(Phenylmethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6777-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006777055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzyl-2,4-Imidazolidione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Benzylimidazolidine-2,4-dione

Introduction

1-Benzylimidazolidine-2,4-dione, also known as 1-benzylhydantoin, is a heterocyclic organic compound belonging to the hydantoin class.[1] Hydantoins are a significant scaffold in medicinal chemistry, forming the core structure of various pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[2][3] The N-1 substitution of a benzyl group on the imidazolidine-2,4-dione core imparts specific physicochemical characteristics that are critical for its behavior in biological systems and its development as a potential therapeutic agent.[4]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. The subsequent sections will delve into the experimental and predicted properties of this compound, along with the methodologies for their determination, underscoring the causality behind experimental choices.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure.

Molecular Formula: C₁₀H₁₀N₂O₂[1]

Molecular Weight: 190.20 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Key Identifiers:

-

CAS Number: 6777-05-5[1]

-

Synonyms: 1-Benzylhydantoin, N-Benzylhydantoin[1]

-

InChIKey: VJUNTPRQTFDQMF-UHFFFAOYSA-N[1]

-

SMILES: O=C1CN(CC2=CC=CC=C2)C(=O)N1[1]

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

This compound is typically a white to almost white powder or crystalline solid.[5]

Melting Point

The melting point is a critical indicator of purity and can reveal the existence of different crystalline forms (polymorphs). There is a notable discrepancy in the reported melting points for this compound, which strongly suggests the possibility of polymorphism.[6][7]

| Reported Melting Point (°C) | Source | Notes |

| 136-144 | Chem-Impex[4] | Wide range may indicate impurities or a mixture of polymorphs. |

| 252-254 | ChemicalBook[5][8] | A distinct, higher melting point. |

| 275 (decomposes) | Chemsrc[9] | Suggests thermal instability at the melting point. |

Expertise & Experience: The significant variation in melting points is a red flag for potential polymorphic forms, which can have different solubilities and bioavailabilities. It is crucial for researchers to characterize the specific crystalline form they are working with using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and thermal microscopy.[7][10]

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard and widely accepted method for determining the melting point is the capillary method.[11][12]

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug's bioavailability. This compound is reported to be soluble in methanol.[5] However, comprehensive quantitative solubility data in various aqueous and organic solvents is essential for formulation development.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents of varying polarity and pH.[8][13][14][15]

Caption: Flowchart for Qualitative Solubility Testing.

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For hydantoins, the N-H proton is weakly acidic. A predicted pKa of 8.88 ± 0.10 has been reported for this compound.[5]

Expertise & Experience: The pKa is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for the experimental determination of pKa.[2][6][16][17][18]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent like methanol for sparingly soluble compounds.[6][16] Maintain a constant ionic strength with a background electrolyte like KCl.[6]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant.[6][18]

-

Data Acquisition: Record the pH after each addition of the titrant, ensuring the reading is stable.[6]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative.[18]

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key parameter in predicting a drug's membrane permeability and overall pharmacokinetic profile. A predicted LogP value of 0.41 has been reported for this compound.[9]

Expertise & Experience: For ionizable compounds like hydantoins, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant than the partition coefficient (LogP), which applies only to the neutral form.[11][19] The shake-flask method is the gold standard for experimental determination of LogP and LogD.[1][5][9][20][21]

Experimental Protocol: LogD Determination by Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) and vice versa.[9]

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase.[9]

-

Equilibration: Shake the mixture vigorously until equilibrium is reached.[1]

-

Phase Separation: Separate the two phases carefully.[20]

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogD using the formula: LogD = log([Concentration in n-octanol] / [Concentration in buffer]).[21]

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet around δ 4.5-4.8 ppm.

-

Imidazolidine CH₂: A singlet around δ 3.9-4.2 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl Carbons (C=O): Two signals in the range of δ 155-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Benzyl CH₂: A signal around δ 40-50 ppm.

-

Imidazolidine CH₂: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions (KBr pellet):

-

N-H Stretch: A broad band around 3300 cm⁻¹.[6]

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (amide): Two strong absorptions around 1700-1780 cm⁻¹.[6]

-

C-N Stretch: Bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 190.

-

Key Fragments: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the benzylic C-N bond.[4][6][31][32][33][34] Other fragments would arise from the breakdown of the hydantoin ring.

Stability Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[3][19][35][36][37]

Tautomeric Stability: Theoretical studies on the parent hydantoin ring system show that the diketo tautomer is significantly more stable than its enol forms.[20][21]

Thermal Stability: As indicated by a reported melting point with decomposition, this compound may be susceptible to thermal degradation.[9] The primary thermal decomposition pathway for benzyl hydantoins is often initiated by the cleavage of the benzylic carbon-nitrogen bond.[6]

Forced Degradation Studies: To fully characterize the stability profile, forced degradation studies should be conducted under various stress conditions, including:

-

Acidic and Basic Hydrolysis: To assess stability at different pH values.

-

Oxidative Degradation: Using reagents like hydrogen peroxide to evaluate susceptibility to oxidation.

-

Photodegradation: Exposure to UV and visible light to determine photosensitivity.

-

Thermal Degradation: Heating at elevated temperatures to assess thermal stability.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and outlined the standard methodologies for their experimental determination. The discrepancies in reported melting points highlight the potential for polymorphism, a critical consideration in drug development. While some properties have been predicted, this guide emphasizes the necessity of rigorous experimental verification to build a comprehensive and reliable profile of this promising scaffold. The provided experimental frameworks serve as a robust starting point for researchers and drug development professionals in their investigation of this compound and its derivatives.

References

-

Oriental Journal of Chemistry. Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. [Link]

-

Chemsrc. benzyl-hydantoin | CAS#:6777-05-5. [Link]

-

PubMed. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. [Link]

-

ResearchGate. (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. [Link]

-

Journal of the Serbian Chemical Society. Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]

-

S.N. College of Pharmacy. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown Source. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

PubChem. (5S)-5-benzylimidazolidine-2,4-dione | C10H10N2O2 | CID 703698. [Link]

-

Molecules. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

-

ResearchGate. Melting temperature of hydantoins and monomers measured by capillary.... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600. [Link]

-

C13-NMR. Hydantoines. [Link]

-

Organic Chemistry Portal. Hydantoin synthesis. [Link]

-

ResearchGate. A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

-

International Journal of Advanced Research. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]

-

RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Unknown Source. Melting point determination. [Link]

-

PubMed. Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin. [Link]

-

PubMed. (S)-5-Benzylimidazolidine-2,4-dione monohydrate. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. Forced degradation studies. | Download Table. [Link]

-

Unknown Source. DETERMINATION OF MELTING POINTS. [Link]

-

ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ).. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Iraqi Journal of Science. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

-

MedCrave online. Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. [Link]

-

PubChem. (5S)-5-benzylimidazolidine-2,4-dione | C10H10N2O2 | CID 703698. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. thinksrs.com [thinksrs.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. asdlib.org [asdlib.org]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. 1-Benzyl hydantoin(6777-05-5) 13C NMR spectrum [chemicalbook.com]

- 23. 1-Benzyl hydantoin(6777-05-5) 1H NMR [m.chemicalbook.com]

- 24. openmedscience.com [openmedscience.com]

- 25. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 26. rsc.org [rsc.org]

- 27. Hydantoines [c13nmr.at]

- 28. digibuo.uniovi.es [digibuo.uniovi.es]

- 29. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 30. organicchemistrydata.org [organicchemistrydata.org]

- 31. raco.cat [raco.cat]

- 32. researchgate.net [researchgate.net]

- 33. chemguide.co.uk [chemguide.co.uk]

- 34. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 35. pharmtech.com [pharmtech.com]

- 36. researchgate.net [researchgate.net]

- 37. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 1-benzylimidazolidine-2,4-dione: A Cornerstone in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 1-benzylimidazolidine-2,4-dione (CAS No. 6777-05-5), a key heterocyclic compound. We will delve into its chemical properties, synthesis, and its pivotal role as a versatile intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering expert insights into the practical applications and scientific significance of this compound.

Introduction: The Significance of the Hydantoin Scaffold

This compound, also known as 1-benzylhydantoin, belongs to the imidazolidine-2,4-dione (hydantoin) class of compounds. The hydantoin ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse and potent biological activities.[1][2] The introduction of a benzyl group at the N-1 position of the hydantoin core provides a lipophilic handle and a site for further chemical modification, making this compound a highly valuable starting material for the synthesis of a wide array of functional molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6777-05-5 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.202 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Benzyl-2,4-Imidazolidione, 1-Benzylhydantoin | [3] |

| Appearance | White to almost white powder or crystals | [4][5] |

| Purity | Typically >98.0% | [5] |

The structural representation of this compound is provided below, illustrating the fusion of the benzyl group with the hydantoin core.

Caption: Chemical structure of this compound.

Synthesis and Derivatization: A Versatile Chemical Hub

The synthesis of this compound and its subsequent derivatization are central to its utility. While specific, detailed industrial synthesis protocols are proprietary, a general and robust laboratory-scale synthesis can be conceptualized from established methods for creating substituted hydantoins.[6]

A common approach involves the reaction of an N-benzylamino acid derivative with a carbonyl source, followed by cyclization. The benzyl group provides steric and electronic influences that guide these reactions, often leading to high yields of the desired product.

The true power of this compound lies in its potential for derivatization. The methylene bridge of the benzyl group and the reactive sites on the hydantoin ring itself serve as points for further chemical modification, allowing for the creation of extensive libraries of novel compounds.

Caption: Generalized synthetic and derivatization workflow for this compound.

Applications in Research and Drug Development

This compound is a critical intermediate in the synthesis of a variety of commercially and academically important molecules.[7] Its applications span multiple industries, underscoring its versatility.

Pharmaceutical Development

The primary application of this compound is in pharmaceutical development, where it serves as a foundational building block for compounds targeting a range of diseases.

-

Neurological Disorders: This compound is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders.[7] The structural motif is found in several anticonvulsant and anxiolytic agents.[8]

-

Anticancer Agents: Derivatives of the imidazolidine-2,4-dione core have demonstrated significant antiproliferative activity against various cancer cell lines.[1][9] The benzyl group can be functionalized to enhance binding to specific biological targets, such as the anti-apoptotic Bcl-2 proteins.[9]

-

Antidiabetic Agents: The hydantoin scaffold is bioisosteric to the thiazolidinedione ring found in some antidiabetic drugs.[2] Research has focused on synthesizing imidazolidine-2,4-dione derivatives as potential new treatments for type 2 diabetes.[2]

-

Enzyme Inhibitors: The rigid, planar structure of the hydantoin ring makes it an ideal scaffold for designing enzyme inhibitors. Derivatives have been developed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases.[10]

Polymer Chemistry

In materials science, this compound is used in the production of specialty polymers. Its incorporation into polymer chains can enhance their thermal stability and mechanical properties, which is beneficial for applications in the automotive and aerospace industries.[7]

Cosmetic Formulations

The compound's antioxidant properties and ability to stabilize formulations have led to its use in skincare products.[7] It can help to reduce oxidative stress in biological systems and improve the function of the skin barrier.[7]

Caption: Major application areas of this compound.

Biological Activity of the Imidazolidine-2,4-dione Core

The broad utility of this compound is rooted in the inherent biological activity of the core hydantoin structure. This scaffold is capable of engaging in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. The diverse biological activities reported for hydantoin derivatives include:

The N-benzyl group of the title compound not only provides a synthetic handle but also modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is typically supplied as a white powder and should be stored in a dry, cool, and well-ventilated place.[4] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its value extends far beyond its basic chemical identity, positioning it as a cornerstone in the synthesis of a new generation of pharmaceuticals, advanced polymers, and high-performance cosmetic ingredients. The continued exploration of this versatile molecule and its derivatives promises to unlock new opportunities in medicine and materials science. For researchers and developers, a deep understanding of its properties and reactivity is key to harnessing its full potential.

References

- Chemsrc. (2025). 1-benzyl-5,5-dimethylimidazolidine-2,4-dione.

- J&K Scientific LLC. (n.d.). 1-Benzylhydantoin | 6777-05-5.

- PubChem. (n.d.). 1-Benzoyl-5,5-dimethylimidazolidine-2,4-dione.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 6777-05-5.

- EAST CHEMSOURCES LIMITED. (n.d.). 1-Benzyl hydantoin, CasNo.6777-05-5.

- LookChem. (n.d.). Pharmaceutical Grade CAS 6777-05-5 with competitive price.

- Benchchem. (n.d.). A Comprehensive Technical Guide on the Biological Activity of (5Z)-5-Benzylideneimidazolidine-2,4-dione Derivatives.

- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.

- Huateng Pharma. (n.d.). Pharmaceutical chemical reagents, PEG derivatives.

- Scientific Reports. (n.d.). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates.

- PubChem. (n.d.). 1,4-Dibenzylimidazolidin-2-one.

- TCI AMERICA. (n.d.). 1-Benzylhydantoin 6777-05-5.

- PubChem. (n.d.). (5S)-5-benzylimidazolidine-2,4-dione.

- National Institutes of Health. (n.d.). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones.

- International Journal of Pharmacy. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and....

- PubMed. (n.d.). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors.

- PubMed. (n.d.). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors.

- PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione.

- International journal of health sciences. (2022). Synthesis of imidazolidine 2,4 – dione derivatives.

- Journal of Materials and Environmental Science. (n.d.). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous.

- UvA-DARE (Digital Academic Repository). (n.d.). Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products.

- PubChem. (n.d.). 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione;oxaldehyde.

- PubMed. (2007). (S)-5-Benzylimidazolidine-2,4-dione monohydrate.

- PubMed. (2024). Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors.

- ScienceDirect. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.

- National Institutes of Health. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.

- PubChem. (n.d.). 5,5-Dimethyl-1-propanoylimidazolidine-2,4-dione.

- PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | CAS 6777-05-5 [matrix-fine-chemicals.com]

- 4. 1-Benzyl hydantoin, CasNo.6777-05-5 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 5. 1-Benzylhydantoin | 6777-05-5 | TCI AMERICA [tcichemicals.com]

- 6. Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 9. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-benzylimidazolidine-2,4-dione and its derivatives

An In-Depth Technical Guide to the Synthesis of 1-Benzylimidazolidine-2,4-dione and Its Derivatives

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antidiabetic, and antimicrobial properties.[1][2][3] The introduction of a benzyl group at the N-1 position often modulates this activity and influences the pharmacokinetic profile of the resulting compounds. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core and its key derivatives. It is intended for researchers, medicinal chemists, and drug development professionals. The guide details established protocols, explains the underlying chemical principles and mechanistic pathways, and offers field-proven insights into experimental choices, thereby ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the 1-Benzylhydantoin Scaffold

Hydantoins are five-membered heterocyclic compounds that are central to the development of a wide array of therapeutic agents.[4] The well-known antiepileptic drug Phenytoin is a classic example of the scaffold's importance.[3] The versatility of the hydantoin ring lies in its multiple points for substitution—primarily at the N-1, N-3, and C-5 positions—which allows for extensive structure-activity relationship (SAR) studies.

The N-1 benzyl group is a particularly significant substituent. Its introduction can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the benzyl moiety can engage in specific binding interactions, such as π-π stacking, with biological targets. This guide focuses on the robust and scalable synthesis of the this compound nucleus and the subsequent derivatization at the C-5 and N-3 positions, providing a roadmap for the creation of compound libraries for drug discovery programs.

Core Synthesis of the Imidazolidine-2,4-dione Ring

The foundational step in synthesizing 1-benzylhydantoin derivatives is the construction of the core hydantoin ring itself. The Bucherer-Bergs reaction is the most common and versatile method for this purpose.[5]

The Bucherer-Bergs Reaction

First reported independently by Bucherer and Bergs, this multicomponent reaction provides an efficient pathway to 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds.[6][7]

Mechanism and Rationale: The reaction condenses a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate.[5] The process is believed to proceed through several key steps:

-

Cyanohydrin Formation: The carbonyl compound reacts with cyanide to form a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.

-

Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) through a carbamic acid intermediate, which then closes to form an imino-oxazolidinone.

-

Rearrangement: This intermediate rearranges, often via an isocyanate, to yield the final, more stable hydantoin product.[6][7]

The use of ammonium carbonate is critical as it serves as a source for both ammonia and carbon dioxide, the essential components for building the heterocyclic ring around the aminonitrile intermediate.[5]

Caption: Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocol: Synthesis of 5-Methyl-5-benzylhydantoin This protocol is adapted from a modified Bucherer-Bergs synthesis, which demonstrates a practical application of the reaction.[8]

-

Reaction Setup: In a reaction vessel, dissolve phenylacetone (0.1 mol, 13.4 g) in a mixture of ethanol (60 mL) and water (60 mL).

-

Reagent Addition: To the solution, add sodium cyanide (0.15 mol, 7.4 g) and ammonium carbonate (0.15 mol, 13.2 g).

-

Causality Note: Using a slight excess of cyanide and carbonate ensures the reaction proceeds to completion. The ethanol/water solvent system is effective for dissolving both the organic starting material and the inorganic salts.[5]

-

-

Reaction Conditions: Heat the mixture to 60°C and stir for 24 hours.

-

Work-up: After 24 hours, cool the reaction mixture. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6.0-6.5.

-

Safety Critical: Acidification must be done in a fume hood as it will generate toxic HCN gas from any excess cyanide.

-

-

Isolation and Purification: Cool the acidified mixture to room temperature. The product will precipitate as a crystalline solid. Filter the crystals, recrystallize from 50% ethanol, and dry to yield the final product. A typical yield for this procedure is approximately 70%.[8]

Synthesis of this compound

Once the hydantoin core is synthesized (or if starting with commercially available hydantoin), the next crucial step is the selective introduction of the benzyl group at the N-1 position.

Direct N1-Selective Benzylation

The Challenge of Selectivity: The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can be alkylated. The proton on the N-3 imide nitrogen is significantly more acidic than the one on the N-1 amide nitrogen. Consequently, standard alkylation conditions using common bases like NaH or K₂CO₃ overwhelmingly favor alkylation at the N-3 position.[9] Achieving N-1 selectivity requires a carefully chosen reaction system.

A Field-Proven Protocol for N1-Selectivity: Recent studies have shown that using potassium bases in specific solvents can override the inherent acidity difference and achieve high N-1 selectivity.[9]

Mechanism Rationale: The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) is key. It is proposed that the potassium cation coordinates with the oxygen atoms of the hydantoin ring, sterically hindering the N-3 position and directing the incoming electrophile (benzyl bromide) to the more accessible N-1 position.

Caption: N1-Selective vs. N3-Favored Alkylation Pathways.

Experimental Protocol: N1-Benzylation of 5,5-Diphenylhydantoin (Phenytoin) This protocol is based on the selective method developed for phenytoin and is applicable to other 5,5-disubstituted hydantoins.[9]

-

Reaction Setup: To a solution of 5,5-diphenylhydantoin (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon), add potassium tert-butoxide (tBuOK) (1.2 mmol).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add benzyl bromide (1.2 mmol) and continue stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically completes within a few hours.

-

Work-up: Quench the reaction by adding 1 M HCl (2 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., hexane-ethyl acetate) to yield the pure 1-benzyl-5,5-diphenylimidazolidine-2,4-dione. This method can achieve yields of over 70%.[9]

Synthesis of this compound Derivatives

With the 1-benzylhydantoin core in hand, further derivatization is commonly performed at the C-5 position to explore SAR.

C5-Substitution via Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an active methylene compound (like 1-benzylhydantoin) with an aldehyde or ketone.[10]

Mechanism and Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or glycine.[2][11] The base deprotonates the C-5 position of the hydantoin ring, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type adduct which subsequently dehydrates to form the C-5 benzylidene product. The choice of catalyst can influence reaction times and yields.

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 2. asianpubs.org [asianpubs.org]

- 3. ikm.org.my [ikm.org.my]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. US4672127A - Process for production of hydantoin derivatives - Google Patents [patents.google.com]

The Enigmatic Mechanism of 1-Benzylimidazolidine-2,4-dione: A Technical Guide for Researchers

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Within this esteemed class, 1-benzylimidazolidine-2,4-dione emerges as a compound of significant interest, though its precise mechanism of action remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of this compound's bioactivity, drawing upon extensive research into its structural analogs and the broader hydantoin class. We will delve into its probable primary mechanism as an anticonvulsant, explore other potential therapeutic avenues such as anticancer and antimicrobial activities, and provide detailed experimental protocols for researchers seeking to further elucidate its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing our knowledge of this intriguing molecule.

Introduction: The Imidazolidine-2,4-dione Scaffold and the Benzyl Moiety

The imidazolidine-2,4-dione ring system is a privileged structure in drug discovery, most notably embodied by the archetypal antiepileptic drug, phenytoin. The versatility of this scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological effects. The introduction of a benzyl group, a common pharmacophore, can significantly influence the biological activity of the parent molecule. In the case of this compound, the benzyl group is attached to the N-1 position of the hydantoin ring, a structural feature that suggests a nuanced mechanism of action compared to its C-5 substituted isomers.

Primary Mechanism of Action: An Anticonvulsant Profile

While direct and extensive studies on this compound are limited, a compelling body of evidence from structurally related 5-benzylhydantoins strongly suggests a primary role as an anticonvulsant.[1] The mechanism is likely to mirror that of other hydantoin-based antiepileptic drugs.

Modulation of Voltage-Gated Sodium Channels

The predominant mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neuronal cell membranes.[2][3] These channels are fundamental to the initiation and propagation of action potentials. In epileptic states, neurons exhibit abnormal, high-frequency firing. Hydantoins, including presumably this compound, are thought to stabilize the inactive state of these sodium channels.[3] This action prolongs the refractory period of the neuron, thereby reducing its ability to fire at high frequencies and dampening the excessive electrical activity that culminates in seizures.[3]

Signaling Pathway: Hydantoin-Mediated Sodium Channel Inhibition

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

Other Potential Biological Activities

Beyond its inferred anticonvulsant properties, the imidazolidine-2,4-dione scaffold has been implicated in other therapeutic areas. These secondary activities may also be relevant to the pharmacological profile of this compound.

Anticancer Activity

Numerous derivatives of imidazolidine-2,4-dione have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5][6] The proposed mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways.[7] The presence of aromatic substituents is often crucial for this activity.

Antimicrobial Activity

The hydantoin nucleus is also a feature in compounds with antimicrobial properties.[8][9] Studies have shown that certain imidazolidine-2,4-dione derivatives exhibit activity against a range of bacterial and fungal pathogens.[10] The mechanism of antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[7]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a series of well-established preclinical assays are essential. The following protocols are standard in the field for evaluating anticonvulsant, and by extension, other neurological and cytotoxic activities.

Anticonvulsant Activity Assessment

This test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[11][12]

-

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle to a group of rodents (typically mice or rats).

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this phase is considered protection.

-

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[2]

This model is used to identify compounds that can raise the threshold for seizure induction, often indicative of efficacy against absence seizures.[13][14]

-

Objective: To assess the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At the time of peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously (e.g., 85 mg/kg in mice).

-

Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a specific duration (e.g., 5 seconds).

-

-

Data Analysis: The ED50 is determined as the dose that prevents seizures in 50% of the animals.

Neurotoxicity Assessment

This test is crucial for evaluating motor coordination and potential neurological deficits induced by a test compound.[15]

-

Objective: To measure the effect of a compound on motor coordination and balance.

-

Procedure:

-

Train the animals to walk on a rotating rod (rotarod) at a constant or accelerating speed.

-

Administer the test compound or vehicle.

-

At various time points after administration, place the animals back on the rotarod and measure the latency to fall.

-

-

Data Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates potential neurotoxicity. The median toxic dose (TD50), the dose causing motor impairment in 50% of animals, can be calculated.

Experimental Workflow: Anticonvulsant Screening

Caption: A typical workflow for the preclinical evaluation of anticonvulsant candidates.

Quantitative Data Summary

Table 1: Anticonvulsant Activity of Benzylhydantoin Derivatives

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| 5-(3-Trifluoromethyl)benzylhydantoin | Rat | MES | Potent | [1] |

| Phenylmethylenehydantoin derivative 14 | Mouse | MES | 28 ± 2 | [5] |

| Phenylmethylenehydantoin derivative 12 | Mouse | MES | 39 ± 4 | [5] |

| Phenytoin | Mouse | MES | 30 ± 2 | [5] |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | Mouse | MES | 26.3 | [14] |

Table 2: In Vitro Anticancer Activity of Imidazolidine-2,4-dione Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-thioxoimidazolidin-4-one derivative | HepG2 | 0.017 - 8.9 | [4] |

| Imidazolidine-2,4-dione derivative | Caco-2 | 41.30 ± 0.07 | [5][6] |

| Imidazolidine-2,4-dione derivative | MCF-7 | >1000 in some cases |

Table 3: Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fused bicyclic hydantoin | P. aeruginosa | 62.5 | [9] |

| Fused bicyclic hydantoin | B. animalis subsp. lactis | 62.5 | [9] |

| Imidazolidine derivative | S. aureus | Not specified | |

| Imidazolidine derivative | E. coli | Not specified |

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as an anticonvulsant through the modulation of voltage-gated sodium channels, a mechanism shared with other hydantoin derivatives. However, the potential for anticancer and antimicrobial activities should not be disregarded and warrants further investigation.

Future research should focus on direct experimental validation of these proposed mechanisms for this compound. This includes in vitro electrophysiological studies to confirm its effects on sodium channels, comprehensive screening against a panel of cancer cell lines, and broad-spectrum antimicrobial assays. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising compound and paving the way for its potential development as a novel therapeutic agent.

References

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.

- Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com.

- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry.

- Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Deriv

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science.

- (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.

- Maximal Electroshock Seizure (MES) Test (mouse, rat).

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.

- SAR of Anticonvulsant Drugs. Slideshare.

- CNS- anticonvulsants or Antiepileptics. Slideshare.

- What is the mechanism of Phenytoin?

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.

- Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Deriv

- Phenytoin: mechanisms of its anticonvulsant action. PubMed.

- Hydantoins. Encyclopedia.com.

- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents.

- SYNTHESIS AND ANTIMICROBIAL SCREENING OF SOME IMIDAZOLIDINE DERIVATIVES OF ISONICOTINAMIDE. Journal of Drug Delivery and Therapeutics.

- Microbiological Evaluation of 4-substituted-imidazolidine Derivatives.

- Potential anticonvulsants. 1. 5-Benzylhydantoins. PubMed.

- ED50 – Knowledge and References. Taylor & Francis.

- Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. PubMed.

- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry.

- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls.

- A Review on the Some Biological Activities of the Hydantoin Derivatives.

- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PMC - NIH.

- How to Perform the Rotarod Test: Assessing Motor Coordin

- Rotarod test. Protocols.io.

Sources

- 1. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Buy 1-Methyl-3-benzyl-hydantoin [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 10. researchgate.net [researchgate.net]

- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Benzylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 1-benzylimidazolidine-2,4-dione. While direct research on this molecule is emerging, extensive data from structurally related compounds, particularly N-substituted and C5-substituted imidazolidine-2,4-diones and their bioisosteres, the thiazolidine-2,4-diones, allows for the confident identification of high-potential therapeutic avenues. This document synthesizes current knowledge to guide research and development efforts, focusing on four primary target classes: oncogenic kinases and apoptosis pathways, Protein Tyrosine Phosphatase 1B (PTP1B), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and Inducible Nitric Oxide Synthase (iNOS). For each potential target, we will discuss the mechanistic rationale, present relevant data from analogous compounds, and provide detailed, field-proven experimental protocols for validation.

Introduction: The Imidazolidine-2,4-dione Core and the Significance of the 1-Benzyl Substitution

The imidazolidine-2,4-dione ring, also known as hydantoin, is a five-membered heterocyclic motif that has garnered significant attention in drug discovery due to its favorable physicochemical properties and versatile synthetic accessibility. The introduction of a benzyl group at the N1 position of this scaffold, creating this compound, is a critical modification that can significantly influence its biological activity. The benzyl moiety can engage in various non-covalent interactions with biological macromolecules, including hydrophobic, pi-pi stacking, and cation-pi interactions, thereby modulating the compound's affinity and selectivity for specific targets. This guide will dissect the therapeutic potential conferred by this specific structural arrangement.

Anticancer Potential: Targeting Oncogenic Kinases and Apoptosis Pathways

The imidazolidine-2,4-dione scaffold is a recurring motif in compounds with demonstrated anticancer activity. Research on related molecules suggests that this compound may exert its antiproliferative effects through the modulation of key oncogenic signaling pathways and the induction of programmed cell death.

Mechanistic Rationale

Derivatives of 5,5-diphenylimidazolidine-2,4-dione have exhibited potent anticancer activity, with proposed mechanisms including the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases.[1] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Furthermore, the structurally similar 5-benzylidene thiazolidine-2,4-diones have been shown to induce apoptosis in cancer cells through the activation of caspase cascades and the release of cytochrome c from mitochondria.[2] The benzyl group at the N1 position of our lead compound could potentially orient the molecule within the ATP-binding pocket of various kinases or interact with proteins involved in the apoptotic machinery.

Supporting Data from Analogous Compounds

The following table summarizes the anticancer activity of representative imidazolidine-2,4-dione derivatives against various cancer cell lines, providing a strong impetus for investigating this compound in this context.

| Compound Class | Specific Analog | Target Cell Line(s) | IC50 / GI50 (µM) | Reference |

| 5,5-diphenylimidazolidine-2,4-dione derivative | Compound with isatin moiety | HeLa, A549, MDA-MB-231 | 59 - 113 | [1] |

| (Z)-5-arylidene imidazolidine-2,4-dione | L1a | MCF-7 | 1.23 | [3] |

| 5-benzylidene thiazolidine-2,4-dione derivative | - | Murine leukemia (L1210), Human cervix carcinoma (HeLa) | 0.19 - 3.2 | [4] |

| 5-benzylidenethiazolidine-2,4-dione derivative | Compound 22 | HepG2, MCF-7 | 1.21 - 2.04 | [5] |

Experimental Protocols for Target Validation

This protocol outlines a luminescent kinase assay to determine the direct inhibitory effect of this compound on EGFR and VEGFR2.

Materials:

-

Recombinant human EGFR and VEGFR2 kinase domains

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

This protocol describes a cell-based assay to assess the effect of the compound on cancer cell viability and to determine if cell death occurs via apoptosis.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of viable cells and determine the GI50 value.

Procedure (Annexin V/PI Staining):

-

Treat cells with the test compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Key Pathways and Workflows

Antidiabetic Potential: Targeting PTP1B and PPARγ

The structural analogy of imidazolidine-2,4-diones to the well-established thiazolidinedione class of antidiabetic drugs strongly suggests a role in metabolic regulation. Two key targets in this area are Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Mechanistic Rationale

PTP1B: PTP1B is a non-receptor tyrosine phosphatase that negatively regulates insulin and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[6][7] Inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity.[7] Imidazolidine-2,4-dione derivatives have been successfully designed as potent and selective PTP1B inhibitors.[8]

PPARγ: PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and is the molecular target of the thiazolidinedione (TZD) class of insulin sensitizers.[9] Upon activation by agonists, PPARγ modulates the expression of genes involved in glucose and lipid metabolism.[9][10] The imidazolidine-2,4-dione core is a bioisostere of the TZD ring, making it a prime candidate for PPARγ modulation. Importantly, partial agonists of PPARγ are sought after to retain antidiabetic efficacy while minimizing side effects like weight gain.[11]

Supporting Data from Analogous Compounds

| Compound Class | Specific Analog | Target | Activity | Reference |

| Imidazolidine-2,4-dione derivative | Comp#10 | PTP1B | IC50 = 2.07 µM | [8] |

| Thiazolidine-2,4-dione derivative | Compound 1 | PTP1B | IC50 = 9.6 µM | [12] |

| Benzylidene-2,4-thiazolidinedione | 5d, 5e | PPARγ | Promising antidiabetic activity in vivo | [11] |

| Chromone-thiazolidinedione conjugate | 5e | PPARγ | 48.72% transactivation vs. pioglitazone | [13] |

Experimental Protocols for Target Validation

This protocol details a colorimetric assay to measure the direct inhibition of PTP1B by the test compound.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl Phosphate (pNPP) as a substrate

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Test compound dissolved in DMSO

-

Clear, flat-bottom 96-well plate

Procedure:

-

Add PTP1B enzyme and varying concentrations of the test compound to the wells of the 96-well plate.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding pNPP.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percent inhibition and determine the IC50 value.

This cell-based reporter gene assay measures the ability of the test compound to activate PPARγ.

Materials:

-

HEK293T or a similar cell line

-

Expression plasmids for full-length human PPARγ and its heterodimeric partner, RXRα

-

A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase)

-

A transfection reagent

-

Luciferase assay system

-

Rosiglitazone or pioglitazone as a positive control

Procedure:

-

Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids.

-

After 24 hours, treat the transfected cells with the test compound at various concentrations.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content.

-

Determine the EC50 and the maximal activation compared to the positive control.

Visualization of Antidiabetic Signaling Pathways

Anti-inflammatory Potential: Targeting Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is a key driver of numerous diseases. The overexpression of inducible nitric oxide synthase (iNOS) leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator. Therefore, selective inhibition of iNOS is a promising therapeutic strategy.

Mechanistic Rationale

Derivatives of the closely related 5-benzylidenethiazolidine-2,4-dione scaffold have been reported as potent inhibitors of iNOS activity and NO production in lipopolysaccharide (LPS)-stimulated macrophages.[14] These compounds were also effective in animal models of inflammation.[14] The structural features of this compound make it a plausible candidate for iNOS inhibition, potentially by competing with the substrate L-arginine or an essential cofactor at the enzyme's active site.

Supporting Data from Analogous Compounds

| Compound Class | Specific Analog | Target | Activity | Reference |

| 5-benzylidenethiazolidine-2,4-dione derivative | 3I | iNOS activity | IC50 = 8.66 µM | [14] |

| 5-benzylidenethiazolidine-2,4-dione derivative | 3I | NO production (LPS-induced cells) | IC50 = 4.16 µM | [14] |

| Benzimidazole derivative | Compound 12 | iNOS inhibition | Potent in vitro | [15] |

Experimental Protocol for Target Validation

This cell-based assay quantifies NO production by measuring its stable metabolite, nitrite, in the culture medium of stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

Griess Reagent System

-

Test compound dissolved in DMSO

-

Aminoguanidine as a positive control iNOS inhibitor

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add the Griess reagents to the supernatant according to the manufacturer's protocol, which will form a colored azo dye in the presence of nitrite.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the IC50 of the test compound.

Visualization of iNOS Inhibition Workflow

Conclusion and Future Directions

This technical guide has delineated four highly promising therapeutic avenues for the novel compound this compound, based on a comprehensive analysis of its structural motifs and the activities of closely related analogs. The potential for this molecule to act as an anticancer agent by targeting oncogenic kinases, an antidiabetic agent through the inhibition of PTP1B or modulation of PPARγ, and an anti-inflammatory agent via iNOS inhibition is strongly supported by existing literature. The detailed experimental protocols provided herein offer a clear and robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis of a focused library of N1-substituted imidazolidine-2,4-diones to establish structure-activity relationships (SAR) for each target class. Furthermore, positive hits from the in vitro and cell-based assays outlined in this guide should be advanced to in vivo models of cancer, diabetes, and inflammation to ascertain their therapeutic efficacy and pharmacokinetic profiles. The insights and methodologies presented in this guide are intended to accelerate the translation of this compound and its derivatives from promising chemical matter into next-generation therapeutic agents.

References

- Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1121-1126.

- Li, L., Li, Y., Zhang, Y., Yang, L., Li, S., & Li, Y. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical biology & drug design, 82(4), 445–452.

- Zia, M., Bragagnolo, M., Sabbioni, C., Grimaudo, S., Di Cristina, A., D'Alessandro, N., & Rinaldi, F. (2013). Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. European journal of medicinal chemistry, 65, 463–471.

- Misharina, T. A., Samusenko, A. I., & Alinkina, E. S. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International journal of molecular sciences, 23(19), 11843.

- Kumar, R. S., Idhayadhulla, A., Manilal, A., & Mostafa, A. A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303.

- Zare, M., Bigham, A., Zare, M., & Doudi, M. (2023). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances, 13(47), 32909-32924.

- Abdel-Aziz, M., Abuel-Magd, M., Al-Obaid, A. M., El-Azab, A. S., & El-Sayed, M. A. (2018).

- Wang, Y., Zhang, Y., Wang, Y., Sun, T., & Li, D. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.

- Husain, A., Bhutani, R., Kumar, D., & Shin, D. S. (2013). Synthesis and Biological Evaluation of Novel Substituted-Imidazolidine Derivatives. Journal of the Korean Chemical Society, 57(2), 227-233.

- Kumar, R. S., Idhayadhulla, A., Manilal, A., & Mostafa, A. A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.

- Madhavi, S., Kumar, M. S., & Kumar, C. G. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(7), 1435-1444.

- Al-Warhi, T., Sabt, A., El-Serafi, I., Al-Mahmoudy, A. M. M., & El-Damasy, D. A. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic chemistry, 141, 106883.

- Husain, A., Ahmad, A., Khan, S. A., Asif, M., Bhutani, R., & Al-Abbasi, F. A. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal, 23(5), 554-562.

- Hernández-Vázquez, E., Silva-Ortiz, A. V., García-Jiménez, S., Rojas-Oviedo, I., Ramírez-Espinosa, J. J., Gallardo-Vera, F., ... & Trujillo-Ferrara, J. G. (2018). Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study. Bioorganic & medicinal chemistry letters, 28(17), 2901–2906.

- Kumar, H., Kumar, D., Kumar, P., Thareja, S., Gupta Marwaha, M., Navik, U., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC chemistry, 16(1), 69.

- Ardito, F., Morgillo, F., Fasano, M., & Tuccillo, C. (2017). Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells. Oncotarget, 8(20), 33494–33508.

- Alam, M., Khan, A., Wadud, A., & Singh, P. (2021). Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model. Molecules (Basel, Switzerland), 26(16), 4983.

- Najmi, A., Al-Dhfyan, A., Al-Sanea, M. M., Al-Ghamdi, S. S., Al-Harbi, M. M., Al-Otaibi, K. M., ... & Asmari, A. A. (2023). Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. Scientific reports, 13(1), 19688.

- Garvey, D. S., Wasley, J. W., Anderson, D. R., Fang, Q. K., Garlich, J. R., Letts, G. L., ... & O'Yang, C. (2010). Discovery of Dual inducible/neuronal Nitric Oxide Synthase (iNOS/nNOS) Inhibitor Development Candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) Part 2: Identification of a Novel, Potent, and Selective Series of Benzimidazole-Quinolinone iNOS/nNOS Dimerization Inhibitors That Are Orally Active in Pain Models. Journal of medicinal chemistry, 53(21), 7739–7755.

- Wang, Y., Zhang, Y., Wang, Y., Sun, T., & Li, D. (2021). The inhibition of 1 in different concentrations against PTP1B.

- Kumar, D., Kumar, N., Kumar, A., Singh, A., & Kumar, A. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of biomolecular structure & dynamics, 41(19), 9789–9806.

- Chen, L., Zhou, W., Zhang, L., Liu, Z., Wang, Y., Li, Y., ... & Yang, Z. (2011). Synthesis and biological evaluation of novel 5-benzylidenethiazolidine-2,4-dione derivatives for the treatment of inflammatory diseases. Bioorganic & medicinal chemistry, 19(10), 3209–3216.

- Minhas, R., & Bansal, Y. (2022). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations.

- Alam, M. S., Lee, D. U., & Husain, A. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & medicinal chemistry letters, 24(14), 3034–3042.

- Biltz, H. (1908). Ueber die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393.

- Ghosh, M., & Chakraborti, A. K. (2015). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of medicinal chemistry, 58(1), 5–34.

- Santa Cruz Biotechnology. (n.d.). PTP1B Inhibitors. SCBT.

- Ramírez-Espinosa, J. J., García-Jiménez, S., Arreguín-Espinosa, R., Rivera-Leyva, J. C., Gallardo-Vera, F., & Trujillo-Ferrara, J. G. (2014). Discovery of thiazolidine-2,4-dione/biphenylcarbonitrile hybrid as dual PPAR α/γ modulator with antidiabetic effect: in vitro, in silico and in vivo approaches. Chemical biology & drug design, 83(4), 458–467.

- Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383–394.

- Selleck Chemicals. (n.d.). NOS Inhibition | NOS Inhibitors Review. Selleckchem.

Sources

- 1. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]